molecular formula C12H10N2 B3350795 1H-Naphth[2,3-d]imidazole, 1-methyl- CAS No. 30489-65-7

1H-Naphth[2,3-d]imidazole, 1-methyl-

Cat. No.: B3350795
CAS No.: 30489-65-7
M. Wt: 182.22 g/mol
InChI Key: RNNYMJUARRGCPD-UHFFFAOYSA-N
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Description

1H-Naphth[2,3-d]imidazole, 1-methyl- is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring. The presence of the methyl group at the 1-position of the imidazole ring further distinguishes this compound. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Naphth[2,3-d]imidazole, 1-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Another method involves the use of Grignard reagents to react with 2-acyl-imidazoles, resulting in the formation of the desired imidazole derivative . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1H-Naphth[2,3-d]imidazole, 1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of imidazole-4,9-dione derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of 1H-Naphth[2,3-d]imidazole, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. For example, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately resulting in cell death . The exact molecular targets and pathways involved may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

1H-Naphth[2,3-d]imidazole, 1-methyl- can be compared with other similar compounds, such as 1H-naphth[1,2-d]imidazole and 3H-naphth[1,2-d]imidazole . These compounds share a similar fused ring system but differ in the position of the imidazole ring and the presence of substituents. The unique structural features of 1H-Naphth[2,3-d]imidazole, 1-methyl- contribute to its distinct chemical and biological properties. For example, the presence of the methyl group at the 1-position enhances its stability and reactivity compared to other naphthimidazole derivatives .

Conclusion

1H-Naphth[2,3-d]imidazole, 1-methyl- is a versatile compound with significant potential in various scientific research applications. Its unique structural features and diverse chemical reactivity make it a valuable building block in synthetic chemistry. Additionally, its promising biological activities highlight its potential as a candidate for the development of new antimicrobial agents. Further research into its mechanism of action and comparison with similar compounds will continue to expand our understanding of this intriguing compound.

Properties

IUPAC Name

3-methylbenzo[f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYMJUARRGCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC3=CC=CC=C3C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439203
Record name 1H-Naphth[2,3-d]imidazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30489-65-7
Record name 1H-Naphth[2,3-d]imidazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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